molecular formula C9H12N6S B6126080 N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B6126080
M. Wt: 236.30 g/mol
InChI Key: OOYIJGJSCGSPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as THPPD, is a chemical compound with potential therapeutic applications. It was first synthesized in 2008 and has since been the subject of extensive scientific research.

Mechanism of Action

The mechanism of action of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant pathways, and the modulation of ion channels. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to have a protective effect on neurons, reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is also relatively non-toxic and has been shown to have low side effects in animal studies. However, N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has limitations in terms of its solubility and bioavailability. These limitations must be taken into account when designing experiments.

Future Directions

There are several future directions for N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research. One area of focus is the development of more potent and selective N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Another area of focus is the investigation of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine’s potential use in the treatment of other diseases, such as cancer and diabetes. Additionally, the mechanism of action of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its anti-inflammatory, anti-oxidant, and neuroprotective properties. It has been investigated for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments, but also has limitations in terms of its solubility and bioavailability. Further research is needed to fully understand the therapeutic potential of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.

Synthesis Methods

The synthesis of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves a multistep process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with 3-methylthiophene-2-carbaldehyde. This reaction yields a key intermediate, which is then subjected to a series of additional reactions to produce N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The synthesis of N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been optimized to yield high purity and high yield.

Scientific Research Applications

N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

properties

IUPAC Name

4-N-(thiolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6S/c10-9-13-7(12-5-1-2-16-4-5)6-3-11-15-8(6)14-9/h3,5H,1-2,4H2,(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYIJGJSCGSPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=NC(=NC3=C2C=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.